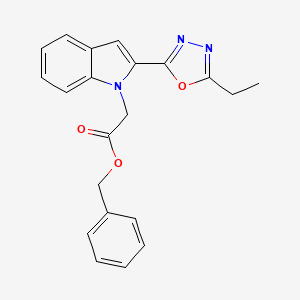

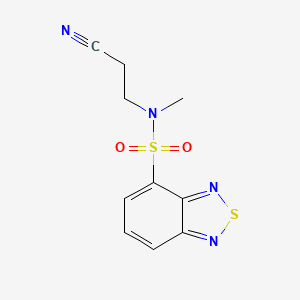

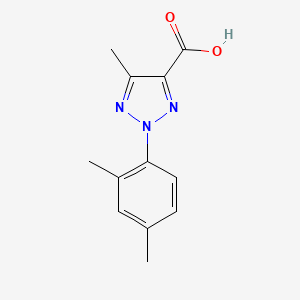

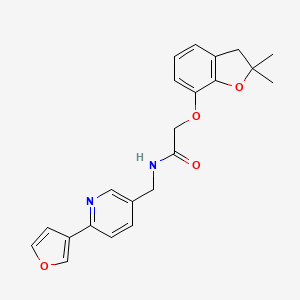

2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,4-dimethylphenylacetic acid . It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The 1,2,3-triazole ring is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .

Chemical Reactions Analysis

Compounds containing a 1,2,3-triazole ring can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic .Applications De Recherche Scientifique

Synthesis and Biological Activities

Triazoles, including 1,2,3-triazoles, are recognized for their versatility in chemical synthesis and their significant biological activities. They have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral agents, among others. The interest in these compounds stems from their structural diversity, which allows for various biological activities. Researchers are exploring novel triazoles for therapeutic applications, emphasizing the need for efficient synthesis methods that consider green chemistry principles. The development of new triazoles aims at addressing emerging diseases and microbial resistance, making them crucial for future medicinal chemistry (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthetic routes for creating 1,2,3-triazoles involve various methods, including copper-catalyzed azide-alkyne cycloaddition, which is a key reaction in click chemistry. This technique is notable for its efficiency and the high selectivity of the resulting 1,2,3-triazoles. The broad spectrum of biological activities associated with 1,2,3-triazoles has attracted considerable attention, leading to their inclusion in pharmaceuticals and as targets for developing new therapeutic agents (Kaushik et al., 2019).

Eco-friendly Synthesis

Advancements in the eco-friendly synthesis of 1,2,3-triazoles focus on minimizing environmental impact by using sustainable methods. Recent studies highlight the use of microwave irradiation and novel, recoverable catalysts to enhance the synthesis process. These methods not only improve the efficiency of triazole synthesis but also align with the principles of green chemistry by reducing reaction times and increasing yields. Such eco-friendly approaches are crucial for the sustainable production of triazoles and their application in drug development and other industries (De Souza et al., 2019).

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-13-9(3)11(14-15)12(16)17/h4-6H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJDLAQFRVFTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)

![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)

![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2662665.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662668.png)